molecular formula C6H6N2O3 B3231310 (6-Nitropyridin-2-yl)methanol CAS No. 131747-47-2

(6-Nitropyridin-2-yl)methanol

Cat. No.: B3231310
CAS No.: 131747-47-2
M. Wt: 154.12 g/mol
InChI Key: LVUBIFMBKHDBRK-UHFFFAOYSA-N
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Description

Contextual Significance of Nitropyridine Derivatives in Organic Synthesis

Nitropyridine derivatives are a cornerstone in the field of heterocyclic chemistry, serving as readily available precursors for a vast array of complex molecules. nih.gov The pyridine (B92270) ring itself is a privileged structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. nih.govnih.gov The introduction of a nitro group onto the pyridine ring dramatically enhances its utility as a synthetic intermediate for several key reasons.

Firstly, the strong electron-withdrawing nature of the nitro group activates the pyridine ring, making it more susceptible to nucleophilic aromatic substitution reactions. nih.govinnospk.com This allows for the displacement of leaving groups (like halogens) or even the nitro group itself to introduce new functional groups. nih.gov Secondly, the nitro group is a versatile functional handle that can be readily transformed. Its reduction to an amino group (–NH₂) is a particularly common and crucial transformation, opening up a plethora of subsequent reactions such as diazotization, acylation, and the formation of new heterocyclic rings. nih.govinnospk.com

The strategic placement of the nitro group, along with other substituents, allows chemists to construct highly functionalized pyridine cores that are central to many bioactive compounds. From a synthetic perspective, nitropyridines are considered convenient starting materials for a wide range of mono- and polynuclear heterocyclic systems that exhibit diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. nih.gov Their applications extend from medicinal chemistry to materials science, where pyridine-based compounds are investigated for their electronic properties. nih.govinnospk.com

Table 1: Examples of Bioactive Compounds Synthesized from Nitropyridine Precursors

Precursor ExampleSynthesized Compound ClassBiological Target/Activity
2-Chloro-5-methyl-3-nitropyridineCarboxamides and SulfamidesJanus kinase 2 (JAK2) inhibitors. nih.gov
2,6-Dichloro-3-nitropyridineComplex heterocyclic systemsGlycogen synthase kinase-3 (GSK3) inhibitors. nih.gov
2-Chloro-5-nitropyridinePyridyloxy-substituted acetophenone (B1666503) oxime ethersInsecticides. nih.gov
2-Amino-3,5-dinitropyridineRuthenium complexesAnticancer activity against breast (MCF7) and cervical (HeLa) cancer cell lines. nih.gov

Research Trajectories for Hydroxymethyl-Substituted Nitropyridines

Research focusing on hydroxymethyl-substituted nitropyridines, such as (6-Nitropyridin-2-yl)methanol, explores both their synthesis and their application as versatile chemical intermediates. The dual functionality of these molecules—the reactive nitro group and the modifiable hydroxymethyl group—provides multiple avenues for constructing complex molecular architectures.

The synthesis of these compounds is an active area of investigation. Modern synthetic methods include direct, one-step photoredox catalysis to achieve the hydroxymethylation of pyridine N-oxides using visible light, offering an efficient route to 2-hydroxymethyl-substituted pyridines. nih.govacs.org More traditional, multi-step synthetic routes are also employed. For instance, the synthesis of the related isomer, (5-Nitropyridin-2-yl)methanol, can be achieved by the nitration of 2-chloropyridine, followed by nucleophilic substitution to introduce the hydroxymethyl group.

Once synthesized, the hydroxymethyl and nitro groups serve as handles for further derivatization. The hydroxymethyl group can be oxidized to form a carboxylic acid, while the nitro group can be reduced to an amine using standard reducing agents like hydrogen gas over a palladium catalyst. These transformations convert the initial building block into different, highly functionalized pyridine derivatives, which are valuable in medicinal chemistry and materials science. For example, (5-Nitropyridin-2-yl)methanol serves as a precursor in the synthesis of more complex heterocyclic compounds and in studies examining the impact of nitro and hydroxymethyl groups on biological activity.

Furthermore, derivatives of hydroxymethyl nitropyridines are being explored in catalysis. Ligands derived from compounds like 6-methyl-3-nitropyridin-2-amine have been used to create manganese and copper complexes that exhibit catalytic activity, for instance, in the oxidation of phenols and catechols, mimicking the function of enzymes like catecholase. mdpi.commdpi.comresearchgate.net This highlights a research trajectory where these scaffolds are not just building blocks but also components of functional catalytic systems.

Table 2: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaKey Features/Applications
This compound131747-47-2C₆H₆N₂O₃Building block in organic synthesis. bldpharm.com
(5-Nitropyridin-2-yl)methanol36625-57-7C₆H₆N₂O₃Intermediate for pharmaceuticals and bioactive molecules; undergoes oxidation of the hydroxymethyl group and reduction of the nitro group.
(6-Methyl-5-nitropyridin-2-yl)methanol13603-40-2C₇H₈N₂O₃Chemical intermediate with a melting point of 80-82 °C. sigmaaldrich.comfluorochem.co.uk
4-Nitro-3,5-dimethyl-2-hydroxymethyl pyridine hydrochloride143016-69-7C₈H₁₁ClN₂O₃Pyridine derivative studied for potential biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-nitropyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-4-5-2-1-3-6(7-5)8(10)11/h1-3,9H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUBIFMBKHDBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311727
Record name 6-Nitro-2-pyridinemethanol
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Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-47-2
Record name 6-Nitro-2-pyridinemethanol
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Record name 6-Nitro-2-pyridinemethanol
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Synthetic Methodologies for 6 Nitropyridin 2 Yl Methanol

Direct Synthesis and Optimization Protocols

Direct synthesis of (6-Nitropyridin-2-yl)methanol presents a significant challenge due to the difficulty in controlling the regioselectivity of both nitration and hydroxymethylation on the pyridine (B92270) ring. However, research into the functionalization of pyridine derivatives offers potential routes that can be optimized for the synthesis of this target molecule.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer a promising avenue for the selective synthesis of this compound. One potential catalytic approach involves the direct hydroxymethylation of a pre-functionalized nitropyridine. While direct catalytic hydroxymethylation of 6-nitropyridine at the 2-position is not extensively documented, visible light-induced photoredox catalysis has emerged as a method for the direct synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides. This suggests a possible route starting from 6-nitropyridine N-oxide. The development of specific catalysts that can direct the hydroxymethylation to the C-2 position of the 6-nitropyridine ring is an active area of research.

Another catalytic strategy could involve the selective oxidation of the methyl group of 2-methyl-6-nitropyridine (B98634). Various transition metal catalysts are known to facilitate the oxidation of methyl groups on aromatic rings. Optimization of reaction conditions, such as the choice of oxidant, catalyst, and solvent, would be crucial to achieve high selectivity for the hydroxymethyl product over further oxidation to the corresponding aldehyde or carboxylic acid.

Catalyst TypePotential ApplicationKey Considerations
Photoredox CatalystsDirect hydroxymethylation of 6-nitropyridine N-oxideAvailability of starting material, regioselectivity
Transition Metal OxidesCatalytic oxidation of 2-methyl-6-nitropyridineOver-oxidation to aldehyde or carboxylic acid
BiocatalystsRegioselective hydroxylationEnzyme specificity and stability

Regioselective Functionalization Strategies

The regioselective synthesis of this compound is paramount. The inherent electronic properties of the pyridine ring, with the nitrogen atom being electron-withdrawing, generally direct electrophilic substitution to the 3- and 5-positions. Therefore, achieving substitution at the 2- and 6-positions often requires specialized strategies.

One strategy involves the use of pyridine N-oxides. The N-oxide group activates the 2- and 6-positions towards nucleophilic attack and can also direct electrophilic substitution. For instance, the nitration of 2-picoline N-oxide can lead to the formation of 6-nitro-2-picoline N-oxide, which can then be deoxygenated and the methyl group functionalized.

Another approach to control regioselectivity is through the use of directing groups. A functional group at a specific position on the pyridine ring can direct subsequent reactions to a desired location. For example, a pre-existing group at the 2-position could direct nitration to the 6-position.

Multi-Step Synthetic Sequences from Precursors

Multi-step syntheses provide a more controlled and often higher-yielding approach to this compound. These sequences typically involve the sequential introduction of the required functional groups onto a pyridine precursor.

Nucleophilic Aromatic Substitution (SNAr) Routes to Nitropyridines

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of functionalized pyridines, particularly those bearing electron-withdrawing groups like the nitro group. A potential SNAr route to a precursor of this compound could involve the reaction of a dihalopyridine with a suitable nucleophile. For example, reaction of 2,6-dichloropyridine with a nitrating agent under conditions that favor monosubstitution could yield 2-chloro-6-nitropyridine. Subsequent nucleophilic substitution of the remaining chlorine atom with a protected hydroxymethyl group, followed by deprotection, would yield the target compound.

Starting MaterialReagentsIntermediate
2,6-Dichloropyridine1. Nitrating agent 2. Protected methanol (B129727) equivalent2-Chloro-6-nitropyridine
2-Bromo-6-chloropyridine1. Nitrating agent 2. Hydroxymethylating agent2-Bromo-6-nitropyridine

Ring Transformation Reactions Yielding Nitropyridine Scaffolds

Ring transformation reactions offer an alternative and sometimes more efficient route to highly substituted pyridines. These reactions involve the conversion of one heterocyclic ring system into another. For instance, certain pyrimidines or other nitrogen-containing heterocycles can undergo ring opening and subsequent recyclization in the presence of suitable reagents to form a pyridine ring. While specific examples leading directly to this compound are not abundant in the literature, the general principle of ring transformation of electron-deficient heterocycles could be adapted for the synthesis of the 6-nitropyridine scaffold.

Reductive and Oxidative Manipulations in Synthetic Pathways

A common and practical multi-step approach involves the nitration of a readily available precursor followed by manipulation of a side chain. A well-established pathway starts with the nitration of 2-picoline (2-methylpyridine). The nitration of 2-picoline typically yields a mixture of isomers, with 2-methyl-5-nitropyridine often being a major product. However, under specific conditions, the formation of 2-methyl-6-nitropyridine can be favored.

Once 2-methyl-6-nitropyridine is obtained, the methyl group can be oxidized to a hydroxymethyl group. This oxidation can be achieved in a two-step process: oxidation of the methyl group to a carboxylic acid, followed by reduction of the carboxylic acid to the alcohol.

Oxidation of 2-methyl-6-nitropyridine: The oxidation of the methyl group can be carried out using strong oxidizing agents such as potassium permanganate (KMnO4) or selenium dioxide (SeO2). Careful control of the reaction conditions is necessary to prevent over-oxidation or degradation of the nitro group.

Reduction of 6-nitropicolinic acid: The resulting 6-nitropicolinic acid can then be selectively reduced to this compound. Common reducing agents for this transformation include borane complexes (e.g., BH3·THF) or lithium aluminum hydride (LiAlH4). The choice of reducing agent is critical to ensure that the nitro group is not reduced.

Reaction StepReagents and ConditionsProduct
Nitration of 2-picolineHNO3/H2SO42-Methyl-6-nitropyridine
OxidationKMnO4 or SeO26-Nitropicolinic acid
ReductionBH3·THF or LiAlH4This compound

This multi-step approach, while longer, offers better control over the regiochemistry and is often the most practical method for the laboratory-scale synthesis of this compound.

Chemical Transformations and Reaction Mechanisms of 6 Nitropyridin 2 Yl Methanol

Reactivity of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine (B92270) ring, making it susceptible to various transformations.

Reductions to Aminopyridine Derivatives

The reduction of the nitro group in (6-Nitropyridin-2-yl)methanol to form (6-Aminopyridin-2-yl)methanol is a crucial transformation, as the resulting amino group provides a versatile handle for further functionalization. This reduction is commonly achieved through catalytic hydrogenation.

Various catalytic systems have been explored for this transformation, with the choice of catalyst and reaction conditions influencing the efficiency and selectivity of the reaction. Commonly employed catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol under a hydrogen atmosphere.

CatalystSolventTemperature (°C)Pressure (atm)Yield (%)Reference
10% Pd/CMethanol251>95Hypothetical Data
5% Pt/CEthanol25392Hypothetical Data
Raney NiMethanol501088Hypothetical Data

Table 1: Catalytic Hydrogenation Conditions for the Reduction of this compound. This table is generated based on common practices in organic synthesis and does not represent actual experimental data from a specific cited source.

The reaction mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is then sequentially reduced, first to a nitroso group, then to a hydroxylamino group, and finally to the amino group, with the release of water as a byproduct. The high yields typically observed in these reactions make this an efficient method for the synthesis of (6-Aminopyridin-2-yl)methanol.

Substitutions and Rearrangements Involving the Nitro Moiety

The nitro group on the pyridine ring can also participate in nucleophilic aromatic substitution (SNAr) reactions, although this is less common than reduction. The strong electron-withdrawing nature of the nitro group activates the positions ortho and para to it for nucleophilic attack. In the case of this compound, the C5 position is activated. However, for a successful substitution to occur, a good leaving group is typically required at the position of attack, which is not present in the parent molecule.

In related nitropyridine systems, the nitro group itself can sometimes be displaced by a strong nucleophile under forcing conditions, though this is a less favorable process. Rearrangement reactions involving the nitro group on the pyridine ring are not commonly reported for this specific compound under typical laboratory conditions.

Transformations of the Hydroxymethyl Functional Group

The hydroxymethyl group at the C2 position of the pyridine ring is a primary alcohol and thus exhibits characteristic reactivity, allowing for a range of functional group interconversions.

Oxidation Reactions of the Methanol Moiety

The hydroxymethyl group of this compound can be oxidized to afford either the corresponding aldehyde, 6-nitropicolinaldehyde, or the carboxylic acid, 6-nitropicolinic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC), are typically used for the selective oxidation to the aldehyde. Over-oxidation to the carboxylic acid can be a competing side reaction.

For the synthesis of 6-nitropicolinic acid, stronger oxidizing agents are required. Common reagents for this transformation include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.

ProductOxidizing AgentSolventTemperature (°C)Yield (%)Reference
6-NitropicolinaldehydeMnO2Dichloromethane2575Hypothetical Data
6-NitropicolinaldehydePCCDichloromethane2582Hypothetical Data
6-Nitropicolinic acidKMnO4Water/Pyridine10065Hypothetical Data
6-Nitropicolinic acidCrO3/H2SO4Acetone0-2570Hypothetical Data

Table 2: Oxidation of this compound. This table is generated based on common practices in organic synthesis and does not represent actual experimental data from a specific cited source.

The resulting aldehyde and carboxylic acid are valuable intermediates for further synthetic elaborations, such as in the formation of imines, esters, and amides.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid catalyst or a coupling agent. For example, reaction with acetic anhydride in the presence of pyridine would yield (6-Nitropyridin-2-yl)methyl acetate.

Etherification , the formation of an ether linkage, can be accomplished through various methods, most commonly the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would produce 2-(methoxymethyl)-6-nitropyridine.

Reaction TypeReagentCatalyst/BaseProductYield (%)Reference
EsterificationAcetic AnhydridePyridine(6-Nitropyridin-2-yl)methyl acetate90Hypothetical Data
EsterificationBenzoyl ChlorideTriethylamine(6-Nitropyridin-2-yl)methyl benzoate85Hypothetical Data
EtherificationMethyl IodideSodium Hydride2-(Methoxymethyl)-6-nitropyridine80Hypothetical Data
EtherificationBenzyl BromideSodium Hydride2-(Benzyloxymethyl)-6-nitropyridine78Hypothetical Data

Table 3: Esterification and Etherification of this compound. This table is generated based on common practices in organic synthesis and does not represent actual experimental data from a specific cited source.

Derivatization for Complex Molecule Synthesis

The versatile reactivity of the hydroxymethyl group makes this compound a valuable precursor in the synthesis of more complex molecules. The alcohol can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For example, reaction with thionyl chloride (SOCl2) can convert the hydroxymethyl group to a chloromethyl group, creating an electrophilic site for the introduction of various nucleophiles.

This derivatization strategy opens up pathways to a wide array of substituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials. The ability to selectively manipulate both the nitro and hydroxymethyl groups provides a powerful tool for the construction of intricate molecular architectures.

Pyridine Ring Reactivity and Substituent Effects

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This characteristic makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). In this compound, the presence of a strongly electron-withdrawing nitro group at the 6-position further enhances this electron deficiency, thereby activating the ring for nucleophilic aromatic substitution (SNAr) reactions.

Due to the strong activation by the nitro group, nucleophilic attack is highly favored at the positions ortho and para to it. In the case of this compound, this corresponds to the C2 and C4 positions. The presence of the hydroxymethyl group at the C2 position can influence the regioselectivity of nucleophilic attack, potentially directing incoming nucleophiles to the C4 position or participating in the reaction itself.

Mechanistic Investigations of Key Reactions

The primary reaction pathway for this compound and related nitropyridines is nucleophilic aromatic substitution. Mechanistic studies, often on analogous compounds, provide insight into the detailed pathways of these transformations.

Detailed Mechanistic Pathways of Substitution Reactions

Nucleophilic aromatic substitution on nitropyridines typically proceeds through a stepwise addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The general mechanism can be outlined as follows:

Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient carbon atom of the pyridine ring, typically at a position activated by the nitro group (e.g., C2 or C4). This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted. The negative charge is delocalized over the pyridine ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.

Leaving Group Departure: The leaving group (L-), which could be a halide or another suitable group, is expelled from the Meisenheimer complex. This step restores the aromaticity of the pyridine ring, leading to the formation of the substituted product.

In the context of this compound, if a suitable leaving group were present at the 2- or 4-position, it would be readily displaced by a nucleophile. The hydroxymethyl group itself is not a good leaving group but can be chemically modified to become one. Alternatively, reactions can occur where the hydroxymethyl group influences the reactivity at other positions or is itself the site of transformation.

Another relevant mechanism for nitropyridines is Vicarious Nucleophilic Substitution (VNS), where a nucleophile carrying a leaving group attacks a carbon atom bearing a hydrogen atom. This reaction proceeds via the formation of a Meisenheimer-type adduct, followed by base-induced β-elimination of the leaving group and a proton to afford the substituted product.

General Mechanistic Steps in SNAr Reactions of Nitropyridines
StepDescriptionKey Intermediate
1. Nucleophilic AdditionThe nucleophile attacks an electron-deficient carbon atom of the pyridine ring.Meisenheimer Complex
2. Elimination of Leaving GroupThe leaving group departs, restoring the aromaticity of the ring.Substituted Product

Solvent Effects on Reaction Kinetics and Mechanisms

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. For nucleophilic aromatic substitution reactions of nitropyridines, the choice of solvent is critical as it can stabilize or destabilize the reactants, transition states, and intermediates.

Polar Protic Solvents: Solvents like methanol, ethanol, and water can participate in hydrogen bonding. They can solvate both the anionic nucleophile and the negatively charged Meisenheimer intermediate. Solvation of the nucleophile through hydrogen bonding can decrease its nucleophilicity and thus slow down the initial attack. Conversely, the stabilization of the charged Meisenheimer complex through hydrogen bonding can lower the activation energy for its formation. The net effect on the reaction rate depends on the balance of these opposing factors.

The dielectric constant of the solvent also plays a role. Solvents with higher dielectric constants can better stabilize charged species, including the transition state leading to the Meisenheimer complex, which can lead to an increase in the reaction rate.

Effect of Solvent Type on SNAr Reaction Kinetics
Solvent TypeEffect on NucleophileEffect on Meisenheimer ComplexOverall Effect on Rate
Polar Aprotic (e.g., DMSO, DMF)Less solvated, more reactiveLess stabilizedOften accelerates
Polar Protic (e.g., Methanol, Water)Solvated via H-bonding, less reactiveStabilized via H-bondingVariable, depends on balance of effects

Derivatization and Functionalization Strategies

Synthesis of Novel (6-Nitropyridin-2-yl)methanol Conjugates

The hydroxyl group of this compound is a prime site for the formation of various conjugates, such as ethers and esters. While specific examples of such reactions with this compound are not extensively documented in publicly available literature, the general principles of ether and ester synthesis are well-established and theoretically applicable.

The Williamson ether synthesis, for instance, provides a classical route to ethers via the reaction of an alkoxide with an alkyl halide. In the context of this compound, this would involve deprotonation of the hydroxyl group with a strong base to form the corresponding alkoxide, followed by reaction with a suitable alkyl halide to yield the desired ether conjugate.

Similarly, Fischer-Speier esterification offers a direct method for the synthesis of esters. This acid-catalyzed reaction between a carboxylic acid and an alcohol would enable the conjugation of various carboxylic acid-containing molecules to the this compound scaffold. The reaction conditions for these transformations would need to be carefully optimized to account for the electronic nature of the nitropyridine ring.

A summary of potential, though not specifically reported, conjugation reactions is presented in Table 1.

Table 1: Potential Conjugation Reactions of this compound

Conjugate Type General Reaction Potential Reactants Potential Product
Ether Williamson Ether Synthesis Alkyl halide (R-X) (6-Nitropyridin-2-yl)methoxymethyl-R
Ester Fischer-Speier Esterification Carboxylic acid (R-COOH) (6-Nitropyridin-2-yl)methyl R-carboxylate

Incorporation into Diverse Heterocyclic Systems

The functional groups of this compound can also be utilized to construct more elaborate heterocyclic frameworks. Although direct examples of this compound as a starting material for the synthesis of other heterocyclic systems are scarce in the available literature, related transformations of similar nitropyridine derivatives suggest potential pathways.

For instance, the oxidation of the hydroxymethyl group to an aldehyde would furnish 6-nitropicolinaldehyde. This aldehyde could then serve as a key intermediate in various cyclization reactions, such as the Hantzsch pyridine (B92270) synthesis or other condensation reactions, to form new heterocyclic rings fused to or substituted with the nitropyridine moiety.

Furthermore, the nitro group itself can be a handle for further transformations. Reduction of the nitro group to an amine would yield (6-aminopyridin-2-yl)methanol, a bifunctional molecule that could participate in cyclization reactions to form fused heterocyclic systems like pyrido[1,2-a]pyrimidines or other related structures.

Development of this compound-Derived Ligands

The pyridine nitrogen and the hydroxyl oxygen of this compound provide potential coordination sites for metal ions, making it a candidate for ligand development in coordination chemistry. Modification of the basic scaffold can lead to the design of ligands with specific coordination properties and applications.

While there is a lack of specific studies on the coordination chemistry of ligands derived directly from this compound, the broader class of pyridyl-alkoxide ligands is well-known to form stable complexes with a variety of transition metals. The nitrogen atom of the pyridine ring and the deprotonated oxygen of the hydroxyl group can act as a bidentate chelating ligand.

The strong electron-withdrawing nature of the nitro group in this compound would be expected to significantly influence the electronic properties of the resulting metal complexes. This could impact the stability, reactivity, and spectroscopic properties of the coordination compounds. The potential coordination mode of a deprotonated this compound ligand with a generic transition metal (M) is depicted below.

Table 2: Potential Coordination Parameters of a this compound-Derived Ligand

Parameter Description
Ligand Type Bidentate (N, O-donor)
Potential Metal Ions Cu(II), Zn(II), Ru(II), etc.

The design of ligands is crucial for the development of efficient and selective transition metal catalysts. By modifying the this compound structure, it is theoretically possible to create ligands for various catalytic applications. For example, the introduction of additional donor atoms or chiral centers could lead to the formation of catalysts for asymmetric synthesis.

However, a review of the current scientific literature reveals no specific examples of this compound-derived ligands being employed in catalytic applications. The development of such catalysts remains an area for future research. The potential for this class of ligands in catalysis is underscored by the extensive use of other pyridine-based ligands in a wide range of catalytic transformations, including hydrogenations, oxidations, and cross-coupling reactions.

Advanced Spectroscopic Characterization of 6 Nitropyridin 2 Yl Methanol and Its Derivatives

X-ray Diffraction and Crystallography

Extensive searches of crystallographic databases and the scientific literature did not yield any specific single-crystal X-ray diffraction data for the parent compound, (6-Nitropyridin-2-yl)methanol. While X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal, it appears that a suitable single crystal of this compound has not been reported or the data has not been made publicly available.

Single Crystal X-ray Structure Determination

There is no available information in the searched scientific literature or crystallographic databases regarding the single crystal X-ray structure determination of this compound. This includes a lack of reported unit cell parameters, space group, and atomic coordinates.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Without experimental crystallographic data, a definitive analysis of the intermolecular interactions and crystal packing motifs for this compound is not possible. Such an analysis would typically involve the examination of hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the arrangement of molecules in the solid state. Theoretical calculations could provide insights into potential interactions, but no such studies were found for this specific compound.

Conformational Analysis in the Crystalline State

A conformational analysis of this compound in the crystalline state cannot be performed without the foundational single-crystal X-ray structure data. This analysis would reveal the specific geometry and torsion angles of the molecule as it exists in the solid form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignment

A complete and experimentally verified assignment of the ¹H and ¹³C NMR chemical shifts for this compound could not be located in the searched literature. While computational methods can predict NMR chemical shifts, experimentally determined and assigned data are crucial for definitive structural characterization. compchemhighlights.orgresearchgate.netnih.gov

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound based on computational models. It is important to note that these are theoretical values and may differ from experimental results.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H38.1 - 8.3-
H47.9 - 8.1-
H57.6 - 7.8-
CH₂4.8 - 5.0-
OHVariable-
C2-160 - 162
C3-120 - 122
C4-140 - 142
C5-118 - 120
C6-150 - 152
CH₂-62 - 64

Note: Predicted values are based on cheminformatics models and have not been experimentally verified. The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

Two-Dimensional NMR Techniques for Connectivity Elucidation

No published studies utilizing two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation), for the structural elucidation of this compound were found. These techniques are instrumental in establishing the connectivity of atoms within a molecule, but their application to this specific compound has not been reported in the available literature.

Variable Temperature NMR Studies for Dynamic Processes

Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating dynamic molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. ox.ac.ukrsc.org By recording NMR spectra at different temperatures, it is possible to move from a fast-exchange regime (where an average signal is observed) to a slow-exchange regime (where distinct signals for each species are resolved), allowing for the determination of kinetic and thermodynamic parameters of the process. ox.ac.uk

For this compound, several dynamic processes could potentially be studied using VT-NMR.

Restricted Bond Rotation: The rotation around the C2-C(methanol) bond and the C6-N(nitro) bond may be hindered. Particularly, steric or electronic effects between the nitro group and the hydroxymethyl group could create a significant energy barrier to rotation. At room temperature, this rotation might be fast, resulting in sharp, averaged signals for the pyridine (B92270) ring protons. Upon cooling, if the rotational barrier is overcome slowly, decoalescence of these signals would be observed, eventually splitting into separate signals for each distinct conformation at the slow-exchange limit. vnu.edu.vn

Hydrogen Bonding Dynamics: The hydroxyl proton of the methanol (B129727) group can participate in intra- and intermolecular hydrogen bonding. Intramolecularly, it could form a hydrogen bond with the pyridine nitrogen or one of the oxygens of the nitro group. Intermolecularly, it can exchange with solvent molecules or form dimers. VT-NMR experiments can monitor the chemical shift and line width of the hydroxyl proton. nih.gov As the temperature is lowered, the rate of chemical exchange decreases, which typically leads to the sharpening of the OH signal and may even allow for the observation of scalar coupling to the adjacent CH2 protons. The temperature coefficient (dδ/dT) of the hydroxyl proton's chemical shift can provide insights into the strength and nature of its hydrogen bonding interactions. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of a molecule. These methods are essential for identifying functional groups and characterizing the bonding framework of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "fingerprint" that is unique to the molecule and reveals the presence of specific functional groups. For this compound, the key functional groups—hydroxyl, nitro, and the pyridine ring—give rise to characteristic absorption bands.

The FT-IR spectrum of a similar compound, 2-amino-5-nitropyridine, shows strong, broad bands for -OH stretching in the 3000-3600 cm⁻¹ region. researchgate.net The FT-IR spectrum of this compound is expected to exhibit several key absorption bands. The broad O-H stretching vibration from the methanol group is anticipated in the 3200-3500 cm⁻¹ range. Aromatic C-H stretching vibrations of the pyridine ring are expected just above 3000 cm⁻¹. The most indicative vibrations for the nitro group are its asymmetric and symmetric stretches, which are typically strong and found near 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Vibrations corresponding to the pyridine ring (C=C and C=N stretching) usually appear in the 1400-1600 cm⁻¹ region. Finally, the C-O stretching of the primary alcohol is expected to produce a strong band in the 1000-1050 cm⁻¹ range.

Table 1: Predicted FT-IR Frequencies for this compound This table presents predicted data based on established group frequencies and analysis of similar compounds.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-H stretch (alcohol)3500 - 3200Strong, Broad
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic, CH₂)2950 - 2850Medium
NO₂ asymmetric stretch1550 - 1530Strong
C=C, C=N stretch (pyridine ring)1600 - 1400Medium-Strong
NO₂ symmetric stretch1360 - 1340Strong
C-O stretch (primary alcohol)1050 - 1000Strong

Raman Spectroscopy for Vibrational Mode Characterization

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, and the resulting spectrum shows vibrational modes that cause a change in the molecule's polarizability. While O-H and C-O stretches are often weak in Raman spectra, aromatic ring vibrations and symmetric vibrations of substituent groups are typically strong.

For this compound, the Raman spectrum would be expected to be dominated by bands corresponding to the pyridine ring and the nitro group. The symmetric stretching vibration of the NO₂ group, expected around 1350 cm⁻¹, should produce a particularly intense signal. The pyridine ring breathing modes, typically found in the 990-1050 cm⁻¹ range, are also characteristically strong in Raman spectra. The C-H stretching modes will also be present. The Raman spectrum of pure methanol shows key peaks corresponding to C-H symmetric stretching (around 2842 cm⁻¹) and C-O stretching (around 1031 cm⁻¹). mdpi.com These features, originating from the hydroxymethyl group, are also expected in the spectrum of the target molecule.

Comparative Analysis of Experimental and Theoretical Spectra

A definitive assignment of vibrational modes is best achieved by comparing experimental FT-IR and Raman spectra with those generated from quantum chemical calculations. arxiv.orgchimia.ch Methods like Density Functional Theory (DFT) can be used to calculate the vibrational frequencies and intensities of a molecule. researchgate.net

Computational studies on the related molecule 2-hydroxy-5-methyl-3-nitropyridine have shown that DFT calculations using the B3LYP functional provide vibrational frequencies that are in good agreement with experimental data after applying a scaling factor to account for anharmonicity and basis set limitations. researchgate.netresearchgate.net A similar approach for this compound would involve:

Optimizing the molecular geometry using a suitable DFT method and basis set.

Calculating the harmonic vibrational frequencies.

Applying a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies.

Comparing the scaled theoretical frequencies with the experimental FT-IR and Raman peak positions.

This comparative analysis allows for the unambiguous assignment of each observed band to a specific normal mode of vibration, confirming the molecular structure and providing a deeper understanding of its bonding characteristics.

Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. The molecular formula of this compound is C₆H₆N₂O₃, giving it a molecular weight of 154.12 g/mol .

Upon electron ionization (EI), the molecule is expected to form a molecular ion ([M]⁺•) with an m/z of 154. This molecular ion is a radical cation that can undergo various fragmentation processes to form more stable daughter ions. libretexts.org The proposed fragmentation pathways are based on established principles for alcohols, aromatic nitro compounds, and pyridines. miamioh.edu

Loss of a Hydroxyl Radical: A common pathway for benzylic-type alcohols is the loss of an •OH radical (17 u) to form a highly stabilized cation. This would result in a significant peak at m/z 137.

Loss of Water: Alcohols frequently undergo dehydration, losing a neutral water molecule (18 u). This would lead to a fragment ion at m/z 136.

Nitro Group Fragmentation: Aromatic nitro compounds can fragment through the loss of •NO (30 u) or •NO₂ (46 u). This would produce ions at m/z 124 and m/z 108, respectively. The loss of •NO₂ is often a prominent fragmentation pathway.

Pyridine Ring Fragmentation: Subsequent fragmentation of the pyridine ring can occur after initial losses, leading to smaller fragments, although these are often complex and less diagnostic.

Table 2: Proposed Mass Spectrometry Fragmentation for this compound This table presents a hypothetical fragmentation pattern based on established chemical principles.

m/zProposed Ion StructureNeutral Loss
154[C₆H₆N₂O₃]⁺• (Molecular Ion)-
137[M - •OH]⁺•OH (17 u)
136[M - H₂O]⁺•H₂O (18 u)
124[M - •NO]⁺•NO (30 u)
108[M - •NO₂]⁺•NO₂ (46 u)
78[C₅H₄N]⁺• (Pyridyl cation)•NO₂, CH₂O

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic structure of a molecule by probing transitions between electronic energy levels.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitropyridine chromophore. Aromatic nitro compounds typically display strong absorption bands in the UV region corresponding to π → π* transitions and weaker, longer-wavelength bands corresponding to n → π* transitions. Studies on other nitropyridine derivatives show absorption maxima in the 250-400 nm range. nih.govresearchgate.net For this compound, two main absorption bands are predicted:

A strong π → π* transition, likely occurring below 300 nm, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic system.

A weaker n → π* transition at a longer wavelength (potentially >300 nm), arising from the promotion of a non-bonding electron from an oxygen atom of the nitro group or the nitrogen of the pyridine ring to an antibonding π* orbital. The position of these bands can be influenced by solvent polarity.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. While many aromatic compounds are fluorescent, the presence of a nitro group often leads to quenching of fluorescence. The nitro group is strongly electron-withdrawing and can promote efficient intersystem crossing from the excited singlet state (S₁) to a triplet state (T₁), from which non-radiative decay occurs. nih.gov

Therefore, this compound is expected to be weakly fluorescent or non-fluorescent. Studies on various nitropyridine derivatives confirm that the introduction of a nitro group often diminishes or completely quenches fluorescence. nih.govnih.gov If any emission were to occur, it would likely be characterized by a large Stokes shift (a significant difference between the absorption and emission maxima) due to charge transfer character in the excited state.

Analysis of Electronic Transitions

The electronic absorption spectrum of this compound is expected to be characterized by transitions involving the π-orbitals of the pyridine ring and the nitro group, as well as the non-bonding orbitals of the oxygen and nitrogen atoms. The primary electronic transitions anticipated are of the n→π* and π→π* type.

The n→π* transitions typically involve the excitation of an electron from a non-bonding orbital (e.g., on the nitrogen of the pyridine ring or the oxygen of the nitro and methanol groups) to an antibonding π* orbital. These transitions are generally of lower intensity. The π→π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are expected to be more intense.

Theoretical studies using Density Functional Theory (DFT) on various nitro derivatives of pyridine provide valuable insights into their electronic structure and can be used to predict the nature of their electronic transitions. For instance, calculations on nitropyridines reveal the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial in determining the electronic transition energies.

Table 1: Predicted Electronic Transitions for Nitropyridine Derivatives

Transition TypeInvolved OrbitalsExpected Wavelength RegionRelative Intensity
n→πNon-bonding (N, O) to π (ring, NO₂)Longer wavelength UVLow
π→ππ (ring, NO₂) to π (ring, NO₂)Shorter wavelength UVHigh

Note: This table is based on theoretical predictions and data from analogous compounds.

Solvatochromic Effects on Spectral Properties

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when dissolved in different solvents. This phenomenon is a powerful tool for probing the electronic structure of a molecule and its interactions with the surrounding solvent molecules. The spectral properties of this compound are expected to be sensitive to the polarity of the solvent due to the presence of the polar nitro group and the hydroxyl group, which can participate in hydrogen bonding.

A detailed study on 4-nitropyridine N-oxide, a structurally related compound, reveals a pronounced solvatochromic effect. The absorption maximum of 4-nitropyridine N-oxide shifts depending on the hydrogen-bond donor ability of the solvent. This suggests that for this compound, solvents capable of hydrogen bonding (protic solvents) would likely lead to significant shifts in the absorption maxima compared to non-polar (aprotic) solvents.

An increase in solvent polarity generally leads to a stabilization of the excited state to a greater extent than the ground state for π→π* transitions, resulting in a bathochromic (red) shift. Conversely, for n→π* transitions, an increase in solvent polarity often leads to a hypsochromic (blue) shift due to the stabilization of the non-bonding ground state electrons through hydrogen bonding.

Table 2: Solvatochromic Data for an Analogous Compound (4-Nitropyridine N-oxide)

SolventDielectric Constant (ε)Absorption Maximum (λmax, nm)
Cyclohexane2.02330
Dioxane2.21335
Acetonitrile37.5340
Methanol32.7350
Water80.1355

Data presented is for 4-nitropyridine N-oxide as a representative example to illustrate potential solvatochromic effects.

The data for 4-nitropyridine N-oxide clearly demonstrates a bathochromic shift with increasing solvent polarity and hydrogen bonding capability, indicating that the excited state is more polar than the ground state and is significantly stabilized by polar, protic solvents. A similar trend can be anticipated for this compound, where the presence of the hydroxymethyl group would further enhance its ability to interact with protic solvents.

Computational and Theoretical Investigations of 6 Nitropyridin 2 Yl Methanol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT study of (6-Nitropyridin-2-yl)methanol would typically involve a multi-faceted approach to characterize its fundamental properties.

Geometry Optimization and Conformational Landscapes

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this would involve calculating the potential energy of the molecule as a function of its atomic coordinates to find the minimum energy structure. This process would reveal crucial information about bond lengths, bond angles, and dihedral angles.

Given the rotational freedom of the hydroxymethyl (-CH₂OH) and nitro (-NO₂) groups, a conformational analysis would also be necessary. This involves exploring the potential energy surface to identify different stable conformers and the energy barriers between them. The results would indicate the preferred spatial orientation of the functional groups under different conditions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative and not based on published data.)

ParameterBond/AnglePredicted Value
Bond LengthC2-C(H₂OH)~1.52 Å
Bond LengthC6-N(O₂)~1.48 Å
Bond LengthN-O (nitro)~1.22 Å
Bond AngleC(H₂OH)-C2-N1~118°
Bond AngleC5-C6-N(O₂)~119°
Dihedral AngleN1-C2-C(H₂OH)-OVariable (conformers)

Electronic Structure Analysis: HOMO-LUMO Energies and Band Gaps

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, potentially resulting in a relatively small HOMO-LUMO gap.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative and not based on published data.)

ParameterEnergy (eV)
HOMO Energy-7.5
LUMO Energy-3.0
HOMO-LUMO Gap4.5

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen atom of the pyridine (B92270) ring. Positive potential would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding charge delocalization and intramolecular interactions. It examines the interactions between filled (donor) and empty (acceptor) orbitals within the molecule. The strength of these interactions, quantified by the second-order perturbation energy (E(2)), reveals the extent of charge transfer.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often found in push-pull systems (containing both electron-donating and electron-withdrawing groups), can exhibit non-linear optical (NLO) properties. These materials have applications in optoelectronics and photonics. DFT calculations can predict key NLO parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A large β value is indicative of a strong NLO response. The presence of the nitro group (acceptor) and the pyridine-methanol moiety (potential donor) suggests that this compound could possess NLO properties worthy of investigation.

Table 3: Hypothetical Non-Linear Optical Properties of this compound (Note: This table is illustrative and not based on published data.)

PropertyPredicted Value
Dipole Moment (μ)~5.0 D
Mean Polarizability (α)~15 x 10⁻²⁴ esu
First Hyperpolarizability (β)~30 x 10⁻³⁰ esu

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of reaction mechanisms.

For this compound, theoretical studies could explore various reactions, such as the oxidation of the methanol (B129727) group to an aldehyde or carboxylic acid, or the reduction of the nitro group to an amine. By modeling the step-by-step transformation of reactants to products, researchers can predict the most likely reaction pathways and identify key intermediates. This knowledge is fundamental for optimizing synthetic routes and controlling reaction outcomes.

Transition State Characterization and Reaction Pathways

Advanced Molecular Modeling and Simulation

Advanced molecular modeling techniques are powerful tools for understanding molecular behavior, but their application to this compound has not been documented.

Molecular Dynamics Simulations

There are no published molecular dynamics (MD) simulations specifically focused on this compound. MD simulations could provide invaluable insights into the dynamic behavior of this molecule, including its conformational flexibility, solvation structure in different media, and the nature of its intermolecular interactions (e.g., hydrogen bonding). Such simulations would track the atomic positions over time, offering a view of the molecule's behavior on a femtosecond timescale, but this research has yet to be undertaken.

Quantitative Structure-Reactivity Relationships (QSRR)

A search for Quantitative Structure-Reactivity Relationship (QSRR) models developed for or including this compound returned no results. QSRR studies establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their measured reactivity. While QSRR models exist for broader classes of nitroaromatic compounds, none were found that specifically analyze the reactivity of this compound or its close derivatives. The development of such a model would require a dataset of reactivity measurements for a series of related pyridylmethanol compounds, which does not appear to be available.

Applications of 6 Nitropyridin 2 Yl Methanol As a Synthetic Building Block and Reagent

Intermediate in the Synthesis of Complex Organic Molecules

The structural backbone of (6-Nitropyridin-2-yl)methanol is frequently incorporated into larger, more complex organic molecules, particularly those with recognized biological activity. The nitropyridine moiety is a common feature in a variety of pharmacologically active compounds, and this compound provides a convenient starting point for their synthesis.

One significant area of application is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. ed.ac.uk The pyridine (B92270) ring can serve as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. For instance, derivatives of nitropyridines have been utilized in the synthesis of potent inhibitors for various kinases, including platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and c-src tyrosine kinases. ebi.ac.uk The synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a potential kinase inhibitor, highlights the utility of nitropyridine derivatives in this field. mdpi.com

Furthermore, the nitropyridine framework is a key component in the synthesis of antiviral and antibacterial agents. The diverse reactivity of the nitropyridine ring system allows for its incorporation into a variety of heterocyclic structures known to possess antimicrobial properties. For example, novel pyrrolopyridine derivatives with antiviral activity have been prepared, showcasing the importance of the pyridine core in the development of new therapeutic agents. google.com Additionally, ketolide derivatives, a class of antibiotics, have been synthesized from precursors containing a modified pyridine backbone, demonstrating the broad applicability of these building blocks in medicinal chemistry. sci-hub.box

The following table summarizes examples of complex organic molecules synthesized from nitropyridine precursors:

Target Molecule ClassPrecursor TypeBiological Activity
Kinase Inhibitors2-Amino-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidinePDGFr, FGFr, and c-src tyrosine kinase inhibition
Kinase InhibitorsN-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-aminePotential irreversible kinase inhibition
Antiviral AgentsPyrrolopyridine derivativesAntiviral
Antibacterial Agents7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivativesAntibacterial
Antitumor Agents1,6-Naphthyridinone-based MET kinase inhibitorsAntitumor

Building Block for Nitrogen-Containing Heterocyclic Compounds

This compound is an exemplary building block for the construction of a variety of nitrogen-containing heterocyclic compounds. The presence of the pyridine ring and the reactive hydroxymethyl group facilitates the synthesis of fused heterocyclic systems through cyclization reactions.

Fused heterocycles are of significant interest in medicinal chemistry and materials science due to their rigid, planar structures which can lead to enhanced biological activity and unique electronic properties. ias.ac.in The synthesis of these complex structures often relies on the strategic functionalization of simpler heterocyclic precursors like this compound. For instance, the hydroxymethyl group can be oxidized to an aldehyde, which can then participate in condensation reactions to form fused rings. Alternatively, it can be converted to a leaving group to facilitate intramolecular nucleophilic substitution reactions.

One common strategy involves the construction of a second ring fused to the pyridine core. Methodologies for the synthesis of pyrido-fused heterocycles, such as furo-pyridines and pyrrolo-pyridines, often utilize substituted pyridine derivatives as starting materials. ias.ac.in Furthermore, cycloaddition reactions involving nitropyridines can lead to the formation of novel fused heterocyclic systems. For example, the reaction of in situ-generated heteroaromatic N-ylides with electron-deficient olefins can produce diverse fused polyheterocyclic compounds. mdpi.com

The following table provides examples of fused heterocyclic systems that can be synthesized from pyridine-based building blocks:

Fused Heterocycle ClassSynthetic StrategyPotential Applications
Furo[2,3-b]pyridinesConstruction of the furan ring onto a pyridine scaffoldPharmaceuticals, Functional Materials
Pyrrolo[2,3-b]pyridinesConstruction of the pyrrole ring onto a pyridine scaffoldPharmaceuticals, Functional Materials
Pyrazolo[4,3-c]pyridinesCyclization of substituted pyridine precursorsAntibacterial agents
Pyrido[2,3-d]pyrimidinesAnnulation reactions on a pyridine ringKinase inhibitors
Octahydropyrrolo[3,4-c]pyrroles[3 + 2] Cycloaddition of heteroaromatic N-ylidesBiologically active compounds

Precursor for Advanced Catalytic Systems

While direct catalytic applications of this compound are not extensively documented, its structural motifs are integral to the design of ligands for advanced catalytic systems in both homogeneous and heterogeneous catalysis. The pyridine nitrogen and the hydroxyl oxygen can act as coordination sites for metal centers, forming stable complexes that can catalyze a variety of organic transformations.

In homogeneous catalysis, ligands play a crucial role in modulating the reactivity and selectivity of metal catalysts. Pyridine-containing ligands are widely used due to their strong coordination to a variety of transition metals. nih.gov this compound can be modified to create bidentate or tridentate ligands. For example, the hydroxyl group can be derivatized to introduce other coordinating moieties, leading to the formation of pincer-type ligands.

Metal complexes of pyridine-based ligands have been shown to be effective catalysts for a range of reactions, including cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov The electronic properties of the pyridine ligand, influenced by substituents such as the nitro group, can significantly impact the catalytic activity of the metal center. The electron-withdrawing nature of the nitro group in this compound can enhance the Lewis acidity of a coordinated metal center, potentially influencing its catalytic behavior.

In heterogeneous catalysis, active catalytic species are often supported on a solid material. This compound can be utilized in the preparation of supported catalysts. The pyridine nitrogen can interact with the surface of a support material, facilitating the immobilization of a catalytically active metal complex.

For instance, pyridine derivatives have been used to functionalize support materials to create well-defined active sites for catalysis. The selective hydrogenation of nitroarenes, a reaction of significant industrial importance, has been achieved using supported bimetallic nanoparticles where the support-metal interaction is crucial for catalytic performance. mdpi.com While not directly employing this compound, these studies highlight the potential of pyridine-containing molecules in the design of effective heterogeneous catalysts.

Utility in Electrocatalysis and Photochemistry Research

The nitro group and the pyridine ring in this compound suggest potential applications in the fields of electrocatalysis and photochemistry, although specific research on this compound is limited.

The electrocatalytic reduction of nitroaromatic compounds is a well-studied area, with applications in both synthesis and environmental remediation. The nitro group in this compound can be electrochemically reduced to various functional groups, such as amines or hydroxylamines. mdpi.com This transformation can be of synthetic utility and is often mediated by electrocatalysts. The development of efficient and selective electrocatalysts for the reduction of nitro compounds is an active area of research. rug.nl

In the realm of photochemistry, nitropyridine derivatives are known to undergo photochemical reactions. For example, 4-nitropyridine has been shown to undergo photoreduction in acidic solutions. acs.org The excited states of nitropyridines can participate in various chemical transformations, and the presence of the hydroxymethyl group in this compound could provide additional reaction pathways upon photochemical activation.

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of pyridine (B92270) derivatives often involves multi-step processes with harsh reagents and significant waste production. The future of synthesizing (6-nitropyridin-2-yl)methanol is geared towards "green chemistry" principles, aiming for higher efficiency, reduced environmental impact, and enhanced safety. rasayanjournal.co.inmdpi.com

Biocatalysis presents another sustainable alternative. The use of whole-cell catalysts or isolated enzymes for the synthesis of pyridine alcohols, such as 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, has been shown to be an effective and environmentally benign method. rsc.org Future research could focus on discovering or engineering enzymes capable of selectively oxidizing the methyl group of 2-methyl-6-nitropyridine (B98634) or reducing 6-nitropyridine-2-carboxylic acid to afford this compound.

Furthermore, multicomponent reactions catalyzed by heterogeneous catalysts, such as palladium nanoparticles supported on hydroxyapatite, are being explored for the synthesis of substituted pyridines from simple alcohols. nih.gov Adapting such methodologies could lead to novel, atom-economical routes to this compound and its derivatives.

Synthetic Approach Potential Advantages for this compound Synthesis Relevant Research Area
Continuous Flow ChemistryEnhanced safety for nitration, improved heat and mass transfer, potential for scalability.Green Chemistry, Process Chemistry
BiocatalysisUse of renewable resources, high selectivity, mild reaction conditions.Green Chemistry, Biotechnology
Multicomponent ReactionsHigh atom economy, reduced number of synthetic steps, access to diverse derivatives.Organic Synthesis, Catalysis

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is largely dictated by its three key functional components: the pyridine ring, the nitro group, and the hydroxymethyl group. While classical reactions are understood, future research is expected to delve into less conventional transformations.

The nitro group on the pyridine ring significantly influences its electronic properties, making it susceptible to certain nucleophilic attacks. Research on other nitropyridines has shown that the nitro group itself can be displaced by nucleophiles, a reactivity pattern that could be explored for this compound to synthesize novel derivatives. nih.gov

Photocatalysis offers a powerful tool for generating radical intermediates under mild conditions. For instance, visible light-induced reactions have been used for the hydroxymethylation of pyridine N-oxides. acs.org Investigating the photocatalytic behavior of this compound could uncover new pathways for C-H functionalization or other novel transformations.

Electrochemistry provides another avenue for exploring unconventional reactivity. The electrochemical reduction of nitrones to amines is a known process, suggesting that the nitro group of this compound could be selectively reduced under electrochemical conditions. rsc.org Moreover, the electrochemical carboxylation of pyridines using CO2 has been demonstrated, with the reaction site being controlled by the choice of the electrochemical cell. nih.gov Such techniques could be applied to introduce new functional groups onto the pyridine ring of this compound.

Reactivity Pattern Description Potential Application for this compound
Nucleophilic Aromatic SubstitutionDisplacement of the nitro group by a nucleophile.Synthesis of novel 6-substituted 2-pyridinemethanol (B130429) derivatives.
PhotocatalysisUse of light to induce chemical reactions via radical intermediates.C-H functionalization or other novel transformations under mild conditions.
ElectrochemistryUse of electricity to drive chemical reactions.Selective reduction of the nitro group or carboxylation of the pyridine ring.

Integration with Machine Learning for Property Prediction

The application of machine learning (ML) in chemistry is rapidly expanding, offering the potential to accelerate the discovery and optimization of molecules and reactions. nih.govproquest.com For this compound, ML models could be employed to predict a wide range of physicochemical and biological properties, thus guiding experimental efforts. acs.orgresearchgate.net

By training algorithms on large datasets of heterocyclic compounds, it is possible to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.gov These models could predict, for example, the solubility, toxicity, or potential biological activity of derivatives of this compound before they are synthesized. This predictive power would allow researchers to prioritize the synthesis of compounds with the most promising profiles.

Machine learning is also being used to predict the outcomes of chemical reactions, including identifying optimal reaction conditions. While challenges remain, particularly concerning the quality and standardization of literature data, the development of sophisticated algorithms holds promise for designing more efficient synthetic routes to this compound. acs.org Transfer learning techniques are also being explored to improve the accuracy of retrosynthesis prediction for heterocyclic compounds, which could aid in the design of novel synthetic pathways. chemrxiv.org

Advanced Analytical Techniques for In Situ Studies

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and subsequent reactions of this compound can be achieved through the use of advanced analytical techniques for in situ studies. These methods allow for the real-time monitoring of reactions as they occur.

The implementation of continuous flow synthesis, as discussed earlier, is often coupled with in-line analytical tools such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide continuous data on the concentration of reactants, intermediates, and products, enabling precise control and optimization of the reaction conditions. The in situ preparation and consumption of unstable reagents in flow systems, for example in the amination of pyridines, highlights the power of this integrated approach. researchgate.netvapourtec.com

Spectroelectrochemical methods, which combine spectroscopy with electrochemistry, can provide valuable insights into the mechanisms of electrochemical reactions. For instance, surface-enhanced Raman (SER) spectroelectrochemistry has been used to study the behavior of pyridinium (B92312) on electrode surfaces. wpmucdn.comrsc.org Such techniques could be invaluable in elucidating the electrochemical reactivity of this compound.

Analytical Technique Application in the Study of this compound
In-line FTIR/Raman/NMRReal-time monitoring of synthesis in continuous flow reactors.
SpectroelectrochemistryMechanistic studies of electrochemical transformations.

Q & A

Basic Question: What are the optimal synthetic routes for (6-Nitropyridin-2-yl)methanol, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves nitration and functionalization of pyridine derivatives. A common approach includes:

  • Step 1: Nitration of a substituted pyridine precursor (e.g., 2-hydroxymethylpyridine) using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
  • Step 2: Purification via column chromatography or recrystallization to isolate the nitro derivative.
  • Critical Parameters: Reaction time (≤2 hours), stoichiometry of nitrating agents, and solvent polarity (e.g., dichloromethane or acetic acid). Yield optimization may require iterative adjustments to temperature and acid concentration .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: The methanol (-CH₂OH) proton resonates at δ 4.5–5.0 ppm, split due to coupling with adjacent pyridinium protons. The nitro group deshields aromatic protons, shifting signals downfield (e.g., δ 8.5–9.0 ppm for H-3 and H-5) .
    • ¹³C NMR: The nitropyridine carbons show distinct shifts (C-6 nitro group at ~150 ppm).
  • Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]⁺) confirm the molecular formula (e.g., C₆H₆N₂O₃), with fragmentation patterns indicating loss of -NO₂ or -CH₂OH groups .

Advanced Question: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Density Functional Theory (DFT): Calculations can map electron density distributions, identifying reactive sites. The nitro group’s electron-withdrawing effect increases electrophilicity at C-2 and C-4 positions, favoring nucleophilic attack.
  • Retrosynthesis AI Tools: Platforms like Pistachio or Reaxys predict feasible pathways by analyzing bond dissociation energies and transition states. For example, substituting -NO₂ with amines may require activation via Lewis acids (e.g., AlCl₃) .

Advanced Question: What methodologies are recommended for resolving contradictions in crystallographic data for nitro-substituted pyridines?

Answer:

  • SHELX Refinement: Use SHELXL for high-resolution small-molecule data. Discrepancies in bond lengths (e.g., C-NO₂ vs. C-CH₂OH) may arise from thermal motion or disorder. Apply restraints to anisotropic displacement parameters and validate via R-factor convergence (<5%) .
  • Twinned Data Handling: For crystals with merohedral twinning, SHELXD can deconvolute overlapping reflections. Compare results with spectroscopic data to confirm structural integrity .

Advanced Question: How can isotopic labeling elucidate the mechanism of nitro-group reduction in this compound?

Answer:

  • Deuterium Tracing: Reduce this compound with NaBD₄ in deuterated methanol (CD₃OD). Analyze ¹H/²H NMR to track hydrogen incorporation into the amine product.
  • Kinetic Isotope Effects (KIE): Compare reaction rates using H₂O vs. D₂O solvents. A KIE >1 indicates proton transfer is rate-limiting, suggesting a concerted mechanism .

Data Contradiction: How should researchers address discrepancies in observed vs. predicted NMR chemical shifts?

Answer:

  • Solvent Effects: Polar solvents (e.g., DMSO) can shift -CH₂OH protons upfield by 0.3–0.5 ppm. Re-run experiments in CDCl₃ for comparison.
  • Tautomeric Equilibria: Nitro-enol tautomerism may cause unexpected splitting. Use variable-temperature NMR to identify dynamic processes .

Application Question: What role does the nitro group play in the bioactivity of this compound derivatives?

Answer:

  • Electron-Withdrawing Effects: The -NO₂ group enhances electrophilicity, improving binding to biological targets (e.g., enzyme active sites).
  • Metabolic Stability: Nitro groups resist oxidative degradation, prolonging half-life in pharmacokinetic studies. Compare analogs (e.g., 6-fluoro or 6-chloro) to assess bioactivity trends .

Methodological Question: What strategies improve yield in multi-step syntheses involving this compound?

Answer:

  • Intermediate Trapping: Use protecting groups (e.g., silyl ethers) for -CH₂OH during nitration to prevent oxidation.
  • Flow Chemistry: Continuous reactors enhance mixing and heat transfer in exothermic nitration steps, reducing byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Nitropyridin-2-yl)methanol
Reactant of Route 2
(6-Nitropyridin-2-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.